molecular formula C13H14O5 B3043641 Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate CAS No. 889955-17-3

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate

Cat. No.: B3043641
CAS No.: 889955-17-3
M. Wt: 250.25 g/mol
InChI Key: NKDFZZZPEMQLLA-UHFFFAOYSA-N
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Description

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzodioxane moiety, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate typically involves the reaction of 1,4-benzodioxane with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through standard workup procedures including extraction and purification by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is unique due to its specific ester and keto functionalities, which allow for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new derivatives with potential therapeutic benefits .

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-16-13(15)7-9(14)12-8-17-10-5-3-4-6-11(10)18-12/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDFZZZPEMQLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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